N'-hydroxynaphthalene-2-carboximidamide

Medicinal Chemistry Computational Chemistry Lead Optimization

N'-Hydroxynaphthalene-2-carboximidamide is not interchangeable with 2-naphthamidine. The N-hydroxy group adds a critical hydrogen bond donor (2 HBA vs. 1) and increases lipophilicity (XLogP3 2.9 vs. 2.7), fundamentally altering binding affinity and pharmacokinetics. As a hydroxyamidine bioisostere of hydroxamates, this scaffold has demonstrated submicromolar HDAC inhibition and enables prodrug strategies achieving ~91% oral bioavailability for analogous amidines. Procure this specific compound to ensure valid SAR correlations and successful in vivo outcomes.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B7722878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxynaphthalene-2-carboximidamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=NO)N
InChIInChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)
InChIKeyUHJICFSTOCFOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-hydroxynaphthalene-2-carboximidamide Procurement Guide: Sourcing a Hydroxyamidine Building Block for Serine Protease Inhibitor Development


N'-hydroxynaphthalene-2-carboximidamide (CAS: 64893-54-5) is a specialized organic compound characterized by a naphthalene core substituted with an N-hydroxy carboximidamide (hydroxyamidine) functional group [1]. This compound belongs to the broader class of naphthalene carboximidamides, which are recognized as key pharmacophores in medicinal chemistry, particularly for targeting serine proteases like urokinase-type plasminogen activator (uPA) [2]. Its defining feature is the N-hydroxy modification on the amidine group, which introduces distinct physicochemical properties, such as an additional hydrogen bond donor and a modified LogP (calculated XLogP3 of 2.9) compared to its non-hydroxylated analog, 2-naphthamidine (XLogP3 of 2.7) [1][3]. This functional group difference is critical, as it can profoundly influence a molecule's binding affinity, pharmacokinetic profile, and potential as a prodrug, thereby making it a unique starting material for targeted research applications [4].

Why N'-hydroxynaphthalene-2-carboximidamide Cannot Be Replaced by 2-Naphthamidine in Research and Development


Generic substitution between N'-hydroxynaphthalene-2-carboximidamide and its simpler analog, 2-naphthamidine, fails because the N-hydroxy group is not an inert addition; it fundamentally alters the molecule's physicochemical and biological profile. The class-level distinction between hydroxyamidines and amidines is well-documented. Hydroxyamidines are known bioisosteres of hydroxamates and can exhibit significantly enhanced activity in certain enzyme systems, such as histone deacetylases (HDACs), where they have demonstrated submicromolar inhibitory activity with noteworthy enhancement compared to simple hydroxamates [1]. Furthermore, the N-hydroxy group can be exploited as a prodrug strategy to dramatically improve the poor oral bioavailability typically associated with amidines, with studies showing that the oral bioavailability of benzamidine after application of its N,N′-dihydroxy derivative was approximately 91% [2]. Therefore, substituting this compound for a non-hydroxylated analog could lead to incorrect structure-activity relationship (SAR) conclusions or failed in vivo studies, making its specific procurement essential for accurate research outcomes.

N'-hydroxynaphthalene-2-carboximidamide: Quantitative Evidence for Differentiated Selection


Physicochemical Property Differentiation: Enhanced Hydrogen Bonding and Lipophilicity vs. 2-Naphthamidine

Compared to the core amidine scaffold (2-naphthamidine), N'-hydroxynaphthalene-2-carboximidamide possesses an additional hydrogen bond acceptor and exhibits a higher calculated lipophilicity. These differences are critical for modulating target binding and permeability [1][2].

Medicinal Chemistry Computational Chemistry Lead Optimization

Class-Level Potency Advantage: Enhanced Enzyme Inhibition by Hydroxyamidines

N'-hydroxynaphthalene-2-carboximidamide, as a hydroxyamidine, belongs to a class of compounds known to be bioisosteres of hydroxamic acids and geometric isomers of amidoximes. Studies on related hydroxyamidines and amidoximes have demonstrated submicromolar inhibitory activity against histone deacetylases (HDACs), with a noteworthy enhancement in potency compared to simple hydroxamates [1].

Enzyme Inhibition Drug Discovery HDAC SAR

Oral Bioavailability Enhancement: A Differentiating Prodrug Principle for Amidines

The N-hydroxyamidine functional group is a key structural element in a validated prodrug strategy designed to overcome the poor oral bioavailability of amidine-containing drugs. Research on N,N′-dihydroxyamidines shows that this modification can lead to exceptional increases in oral bioavailability for the corresponding active amidine [1].

Prodrug Design Pharmacokinetics Drug Delivery

Primary Research and Industrial Applications for N'-hydroxynaphthalene-2-carboximidamide


Medicinal Chemistry: Lead Optimization for Serine Protease Inhibitors

As a hydroxyamidine analog of the validated 2-naphthamidine uPA inhibitor scaffold, this compound is an ideal starting point for structure-activity relationship (SAR) studies [1]. Researchers can leverage its distinct hydrogen bonding capacity (2 HBA vs. 1 HBA for 2-naphthamidine) and slightly higher lipophilicity (XLogP3 2.9 vs. 2.7) to probe interactions within the S1 pocket of serine proteases like uPA, factor Xa, and trypsin, potentially leading to inhibitors with improved binding kinetics or selectivity [2][3].

Prodrug Research and Formulation Development

Given the class-level evidence that N-hydroxyamidines can serve as effective prodrugs for amidines, N'-hydroxynaphthalene-2-carboximidamide can be used as a key intermediate for synthesizing N,N′-dihydroxy or other hydroxyamidine-based prodrug candidates [4]. This application is particularly relevant for projects aiming to improve the oral bioavailability of naphthamidine-based therapeutic candidates, addressing a critical challenge in the development of this compound class.

Computational Chemistry and Molecular Modeling

This compound provides a specific, real-world test case for validating computational models that predict the effect of N-hydroxy modifications on molecular properties [2]. Its defined physicochemical parameters (e.g., HBA count, XLogP3) make it suitable for benchmarking algorithms used in drug design software. Researchers can use it to build and refine pharmacophore models for enzymes known to bind amidine-containing ligands, such as HDACs or IDO1 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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